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Compound of Interest

Compound Name:
Phenol, 6-bromo-2,4-dimethoxy-3-

methyl-

CAS No.: 351378-72-8

Cat. No.: B14255576

Get Quote

Executive Summary & Retrosynthetic Logic
The scaffold 2,4-dimethoxy-3-methylphenol represents the aromatic "Western" or "Southern"

fragment of several potent antitumor antibiotics. The introduction of a bromine handle is the

critical gateway step, enabling lithiation (for nucleophilic addition) or palladium-catalyzed cross-

coupling (Suzuki/Stille).

The Regiochemistry Challenge
The parent phenol contains two open sites for electrophilic aromatic substitution (EAS): C5 and

C6.

C5 Position: Activated by the ortho-methoxy (C4) and para-methoxy (C2). This is the

electronically preferred site.
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C6 Position: Activated by the ortho-phenol (C1) but deactivated by being meta to both

methoxy groups.

Consequently, direct bromination yields the 5-bromo isomer. To access the 6-bromo isomer (as

requested), one must override these electronic preferences using Directed Ortho Metalation

(DoM) or steric blocking strategies.

Pathway Visualization
The following diagram illustrates the divergent synthesis of both isomers and their convergence

into the Lemonomycin core.
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Caption: Divergent synthetic pathways. The "Aldehyde Route" (Left) secures the 5-bromo

isomer used in Lemonomycin. The "DoM Route" (Right) is required to access the 6-bromo

isomer.

Detailed Protocols
Protocol A: Synthesis of 5-Bromo-2,4-dimethoxy-3-
methylphenol (The "Aldehyde Route")
Application: This is the validated route for the total synthesis of (-)-Lemonomycin (Williams et

al.) and Geldanamycin analogs. Direct bromination of the phenol is avoided to prevent over-

bromination and oxidation to quinones.

Mechanism: The aldehyde group at C1 directs the bromine to C5 (meta to CHO, but governed

by the strong ortho/para directing methoxys). Subsequent Baeyer-Villiger oxidation converts

the aldehyde to the phenol.

Materials
2,4-Dimethoxy-3-methylbenzaldehyde[1][2]

Bromine (

)[1]

Sodium Acetate (NaOAc)

Acetic Acid (AcOH)

m-Chloroperbenzoic acid (mCPBA)[1]

Dichloromethane (DCM)[1]

Step-by-Step Methodology
Buffered Bromination:

Dissolve 2,4-dimethoxy-3-methylbenzaldehyde (10.0 mmol) in Glacial Acetic Acid (20 mL).
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Add Sodium Acetate (15.0 mmol) to buffer the generated HBr.

Add a solution of Bromine (10.5 mmol) in AcOH dropwise over 30 minutes at 25°C.

Observation: The solution will turn from orange to pale yellow as

is consumed.

Stir for 2 hours. Quench with aqueous

.

Extract with EtOAc, wash with

, and concentrate.

Yield: ~90-95% of 5-bromo-2,4-dimethoxy-3-methylbenzaldehyde.

Baeyer-Villiger Oxidation:

Dissolve the brominated aldehyde (5.0 mmol) in dry DCM (50 mL).

Cool to 0°C. Add mCPBA (7.5 mmol, 70% purity) portion-wise.

Warm to room temperature and reflux for 24 hours.

Checkpoint: Monitor TLC for the disappearance of the aldehyde and appearance of the

formate ester.

Hydrolysis:

Concentrate the DCM mixture.[1] Redissolve in MeOH (30 mL).

Add 10% aqueous KOH (10 mL) and stir for 1 hour at 25°C (saponification of the formate).

Acidify with 1M HCl to pH 2. Extract with DCM.[1][3]

Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

Product: 5-Bromo-2,4-dimethoxy-3-methylphenol (Colorless solid).
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Protocol B: Synthesis of 6-Bromo-2,4-dimethoxy-3-
methylphenol (The "DoM Route")
Application: Use this protocol when the 6-bromo isomer is strictly required (e.g., for forcing a

specific atropisomer in biaryl coupling or blocking the C6 position).

Mechanism: Electrophilic substitution fails to target C6 efficiently. We utilize Directed Ortho

Metalation (DoM). A carbamate protecting group at C1 coordinates the lithium base, directing

deprotonation to the ortho C6 position (the "Complex Induced Proximity Effect").

Materials
2,4-Dimethoxy-3-methylphenol[1][2][3][4][5][6][7][8][9]

N,N-Diethylcarbamoyl chloride

Sodium Hydride (NaH)

sec-Butyllithium (s-BuLi)

Carbon Tetrabromide (

) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane

Step-by-Step Methodology
Carbamate Formation (The Director):

Suspend NaH (1.2 equiv) in dry THF at 0°C.

Add 2,4-dimethoxy-3-methylphenol (1.0 equiv) slowly.[9] Stir 30 min.

Add N,N-diethylcarbamoyl chloride (1.1 equiv). Warm to reflux for 4 hours.

Workup and purify the O-aryl carbamate.

Directed Lithiation & Bromination:

Dissolve the carbamate in anhydrous THF under Argon. Cool to -78°C.[1][9]
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Add s-BuLi (1.1 equiv) dropwise.

Critical Parameter: Stir at -78°C for 1 hour. The Li coordinates to the Carbamyl C=O and

the C1-O, directing the anion to C6. (Note: C2-OMe blocks the other ortho site; C5 is too

far).

Add a solution of

(1.2 equiv) in THF.

Stir 30 min at -78°C, then warm to 0°C.

Deprotection (Optional):

If the free phenol is required: Reflux the brominated carbamate in EtOH with NaOH

(excess) for 12 hours.

Product: 6-Bromo-2,4-dimethoxy-3-methylphenol.

Total Synthesis Application: (-)-Lemonomycin[6]
The 5-bromo isomer (Protocol A) is the key building block for the total synthesis of (-)-

Lemonomycin, a potent antibiotic targeting MRSA.

Experimental Workflow (Williams Approach)
The 5-bromo phenol is not used as a nucleophile directly. It is converted to an aryl-lithium

species to attack a tetrahydroisoquinoline core.

Reaction Table: Key Coupling Step
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Parameter Condition Rationale

Substrate
5-Bromo-1-(TBS-oxy)-2,4-

dimethoxy-3-methylbenzene

TBS protects the phenol; Br

provides the handle.

Reagent n-Butyllithium (n-BuLi)
Performs Lithium-Halogen

exchange.

Solvent THF

Coordinates Li species;

essential for stability at low

temp.

Temperature -78°C
Prevents benzyne formation or

scrambling.

Electrophile
N-Cbz-amino-aldehyde

(Bicyclic core)

The aryl lithium attacks the

aldehyde to form the C-C

bond.

Yield 82% (dr > 10:1)
High diastereoselectivity due

to chelation control.

Critical Process Parameters (CPP)
Temperature Control: The lithiated species is unstable above -40°C. Maintain -78°C strictly

during generation and addition.

Water Content: The system must be anhydrous (<50 ppm

). Moisture quenches the aryl lithium immediately to the protonated arene (wasting the step).

Isomer Purity: Use of the 5-bromo isomer is critical. Contamination with 6-bromo (if any)

leads to steric clash during the coupling, drastically lowering yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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